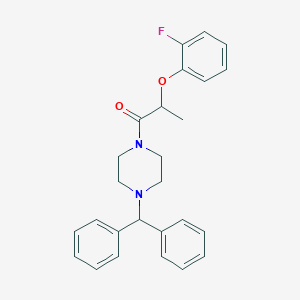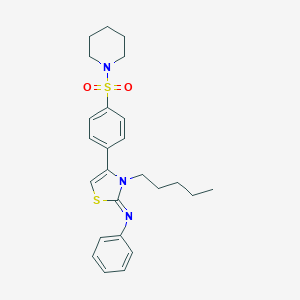![molecular formula C25H23NO4S B384337 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 609794-66-3](/img/structure/B384337.png)
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, methoxyphenyl, methylphenyl, and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolone ring and the introduction of the various substituents. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Formation of the Pyrrolone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl, methylphenyl, and thiophene groups are introduced through various substitution reactions, often using reagents such as halides and organometallic compounds.
Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, through mechanisms such as inhibition, activation, or binding. The specific pathways involved would depend on the particular biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: A simpler compound with similar functional groups, used in various chemical and biological applications.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with similar structural features, used as a photoinitiator in polymer synthesis.
Uniqueness
3-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity
Eigenschaften
CAS-Nummer |
609794-66-3 |
|---|---|
Molekularformel |
C25H23NO4S |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
4-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23NO4S/c1-16-5-9-18(10-6-16)22-21(23(27)20-4-3-15-31-20)24(28)25(29)26(22)14-13-17-7-11-19(30-2)12-8-17/h3-12,15,22,28H,13-14H2,1-2H3 |
InChI-Schlüssel |
LAPPECMHNVXWLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=C(C=C3)OC)O)C(=O)C4=CC=CS4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=C(C=C3)OC)O)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,5-Dimethylpiperidin-1-yl)[4-(hexyloxy)phenyl]methanone](/img/structure/B384255.png)
![N-ethyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384256.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-tert-butyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384262.png)
![N-(3-tert-butyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384263.png)
![4-[3-tert-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B384265.png)
![N-(3-[2-(4-morpholinyl)ethyl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384267.png)
![N-(3-[3-(4-morpholinyl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384269.png)
![2-[(4-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384271.png)
![1-{[4-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B384272.png)
![4-[3-cyclohexyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B384273.png)
![1-({4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine](/img/structure/B384274.png)

![N-(3-pentyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384277.png)
